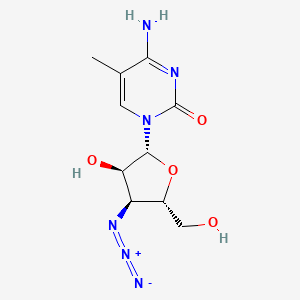![molecular formula C19H24N2O2 B2512679 4-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine CAS No. 2380070-94-8](/img/structure/B2512679.png)
4-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as MPP and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
MPP acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, MPP prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to improve the symptoms of Parkinson's disease.
Biochemical and physiological effects:
MPP has been shown to increase dopamine levels in the brain, which has a range of biochemical and physiological effects. Dopamine is involved in the regulation of movement, mood, and motivation, and an increase in dopamine levels can lead to improvements in these areas. MPP has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for lab experiments, including its high affinity for the dopamine transporter and its ability to increase dopamine levels in the brain. However, MPP also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on MPP, including investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. Further research is also needed to optimize the synthesis of MPP and improve its purity and yield. Additionally, the mechanisms underlying the neuroprotective effects of MPP need to be further elucidated to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MPP involves the reaction of 3-methoxybenzyl chloride with piperidine in the presence of a base to form 1-(3-methoxybenzyl)piperidine. This intermediate is then reacted with 4-hydroxy-2-methoxypyridine in the presence of a dehydrating agent to form MPP. The synthesis of MPP has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
Applications De Recherche Scientifique
MPP has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. MPP acts as a selective inhibitor of the dopamine transporter, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to improve the symptoms of Parkinson's disease in animal models.
Propriétés
IUPAC Name |
4-[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-19-6-2-4-16(12-19)13-21-11-3-5-17(14-21)15-23-18-7-9-20-10-8-18/h2,4,6-10,12,17H,3,5,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUQTRJXJOHKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

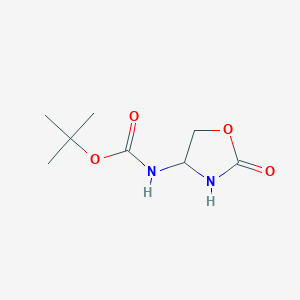

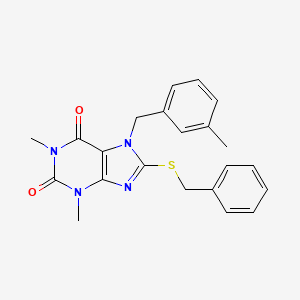

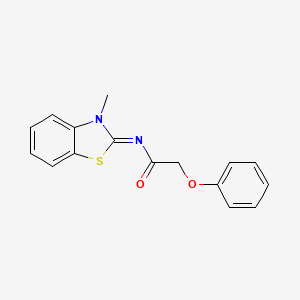
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)
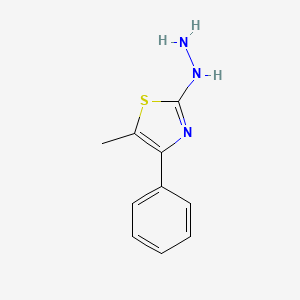
![3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2512611.png)
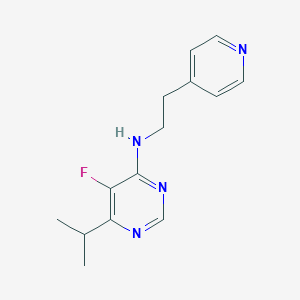

![3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2512615.png)
